3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide
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Overview
Description
3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C16H23FN2O5S and a molecular weight of 374.4276[_{{{CITATION{{{1{2415542-25-3 | 3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl ...](https://www.aablocks.com/prod/2415542-25-3). This compound features a fluorine atom, a methanesulfonyl group, and methoxy groups attached to a piperidine ring, which is further linked to a benzamide moiety[{{{CITATION{{{_1{2415542-25-3 | 3-fluoro-N-(1-methanesulfonyl-4-methoxypiperidin-4-yl .... Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to start with 4-methoxypiperidine, which undergoes methanesulfonylation to introduce the methanesulfonyl group[_{{{CITATION{{{_1{2415542-25-3 | 3-fluoro-N-(1-methanesulfonyl-4-methoxypiperidin-4-yl ...
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product. Purification steps, such as recrystallization or chromatography, would be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The methoxy and methanesulfonyl groups can be oxidized under specific conditions.
Reduction: : The compound can be reduced to remove the fluorine atom or other functional groups.
Substitution: : Various nucleophilic substitution reactions can occur, especially at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Products may include carboxylic acids or ketones.
Reduction: : Reduced forms of the compound, such as the removal of the fluorine atom, can be obtained.
Substitution: : Substituted derivatives with different functional groups attached to the piperidine ring.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its interactions with biological molecules can be studied to understand its effects on cellular processes.
Medicine: : It may serve as a lead compound for the development of new pharmaceuticals, particularly in areas such as pain management or anti-inflammatory drugs.
Industry: : Its properties can be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
4-methoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide: : Similar structure but without the fluorine atom.
3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide: : Similar structure but without the methoxy group on the benzamide moiety.
The presence of the fluorine atom and the methoxy group on the piperidine ring makes this compound unique and may influence its reactivity and biological activity.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O5S/c1-23-14-5-4-12(10-13(14)17)15(20)18-11-16(24-2)6-8-19(9-7-16)25(3,21)22/h4-5,10H,6-9,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRBIOXWAJJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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